1-(Bromomethyl)-2-ethylbenzene chemical properties
1-(Bromomethyl)-2-ethylbenzene chemical properties
An In-depth Technical Guide to 1-(Bromomethyl)-2-ethylbenzene: Properties, Synthesis, and Applications
Introduction
1-(Bromomethyl)-2-ethylbenzene, also commonly known as 2-ethylbenzyl bromide, is a substituted aromatic hydrocarbon with the chemical formula C₉H₁₁Br. This organobromine compound serves as a valuable and versatile intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide functional group, makes it a potent electrophile for introducing the 2-ethylbenzyl moiety into a wide array of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug development and materials science.
Physicochemical Properties
The physical and chemical characteristics of 1-(Bromomethyl)-2-ethylbenzene are fundamental to its handling, storage, and application in synthesis. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁Br | [1] |
| Molecular Weight | 199.09 g/mol | [1] |
| CAS Number | 57825-29-3 | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | ~199 °C (lit.) | [3] |
| Density | ~1.338 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D ~1.549 (lit.) | [3] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |
| Solubility | Insoluble in water, soluble in common organic solvents. | N/A |
Molecular Structure
The structure of 1-(Bromomethyl)-2-ethylbenzene features an ethyl group and a bromomethyl group in an ortho (1,2) substitution pattern on a benzene ring.
Caption: 2D Structure of 1-(Bromomethyl)-2-ethylbenzene.
Synthesis and Reactivity
Synthesis
The most common and efficient method for synthesizing 1-(Bromomethyl)-2-ethylbenzene is through the radical bromination of 2-ethyltoluene. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[4][5]
Reaction Scheme: 2-Ethyltoluene + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent)--> 1-(Bromomethyl)-2-ethylbenzene + Succinimide
The benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds, making them susceptible to hydrogen abstraction by a bromine radical.[6] N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low, constant concentration of bromine (Br₂) and bromine radicals, which minimizes side reactions like electrophilic aromatic substitution on the benzene ring.[4][5] A radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), is required to start the reaction, typically under thermal or photochemical conditions.
Caption: General workflow for the synthesis of 1-(Bromomethyl)-2-ethylbenzene.
Reactivity
The reactivity of 1-(Bromomethyl)-2-ethylbenzene is dominated by the lability of the carbon-bromine bond at the benzylic position. Benzylic halides are excellent substrates for nucleophilic substitution reactions, proceeding readily through both Sₙ1 and Sₙ2 mechanisms.[4][7]
-
Sₙ1 Reactions: The loss of the bromide ion generates a secondary benzylic carbocation. This carbocation is highly stabilized by resonance, with the positive charge delocalized into the adjacent aromatic ring. This stability facilitates reactions with weaker nucleophiles.[6][7]
-
Sₙ2 Reactions: As a primary-like benzylic halide, it is also susceptible to direct backside attack by strong nucleophiles.
This dual reactivity makes it an excellent precursor for a variety of functional groups. Common transformations include:
-
Formation of Ethers: Reaction with alkoxides (Williamson Ether Synthesis).
-
Formation of Esters: Reaction with carboxylate salts.
-
Formation of Amines: Reaction with ammonia or primary/secondary amines.
-
Formation of Nitriles: Reaction with cyanide ions.
-
Organometallic Reagents: Formation of Grignard reagents (2-ethylbenzylmagnesium bromide) by reacting with magnesium metal, which can then be used in carbon-carbon bond-forming reactions.
Applications in Research and Drug Development
1-(Bromomethyl)-2-ethylbenzene is a key building block for synthesizing more complex molecules. Its utility is particularly noted in the pharmaceutical and materials science sectors.
In medicinal chemistry, benzylic and phenethyl groups are common structural motifs in pharmacologically active compounds. (2-Bromoethyl)benzene, a related isomer, is used in the synthesis of antidepressants, anxiolytics, and antimicrobial agents.[8][9] While direct applications of 1-(Bromomethyl)-2-ethylbenzene are less documented in publicly available literature, its role as an isomeric building block is analogous. It allows for the strategic placement of the 2-ethylbenzyl group, enabling chemists to explore structure-activity relationships (SAR) by modifying steric and electronic properties at the ortho position.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 1-(Bromomethyl)-2-ethylbenzene.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the bromomethyl protons (CH₂Br) around 4.5 ppm. The ethyl group will appear as a triplet (CH₃) around 1.2 ppm and a quartet (CH₂) around 2.7 ppm. The aromatic protons will appear as a complex multiplet in the 7.0-7.5 ppm region.[10]
-
¹³C NMR: The carbon spectrum will show distinct signals for the bromomethyl carbon (~33 ppm), the two aliphatic carbons of the ethyl group, and the six aromatic carbons.[10]
-
IR Spectroscopy: The infrared spectrum will display characteristic peaks for C-H stretching of the aromatic ring and aliphatic chains, C=C stretching of the aromatic ring (around 1600 cm⁻¹ and 1450 cm⁻¹), and the C-Br stretching vibration at lower frequencies.[2][11]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The base peak is often due to the loss of the bromine atom to form the stable 2-ethylbenzyl cation.[2]
Safety and Handling
1-(Bromomethyl)-2-ethylbenzene is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It is a lachrymator, meaning it can cause tearing.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[3][13] Avoid inhalation of vapors and contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14] It should be kept away from incompatible materials such as strong oxidizing agents, moisture, and bases.[15]
Conclusion
1-(Bromomethyl)-2-ethylbenzene is a fundamental reagent in organic synthesis, prized for the reactivity of its benzylic bromide group. Its ability to readily undergo nucleophilic substitution reactions makes it an efficient precursor for introducing the 2-ethylbenzyl functional group, a valuable moiety in the design of new pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and secure utilization in a research setting.
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